![molecular formula C14H11F3N4O2S2 B15005196 6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15005196.png)
6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound that features a unique combination of benzothiazole and imidazothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of an oxidizing agent like hydrogen peroxide and an acid catalyst such as hydrochloric acid . The imidazothiazole ring can be formed by cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzothiazole and imidazothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is unique due to its combination of benzothiazole and imidazothiazole rings, along with the presence of a trifluoromethyl group. This structural uniqueness imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H11F3N4O2S2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C14H11F3N4O2S2/c1-23-7-2-3-8-9(6-7)25-11(18-8)19-13(14(15,16)17)10(22)21-4-5-24-12(21)20-13/h2-3,6H,4-5H2,1H3,(H,18,19) |
InChI Key |
XIQUIOJDKKCLSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3(C(=O)N4CCSC4=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.